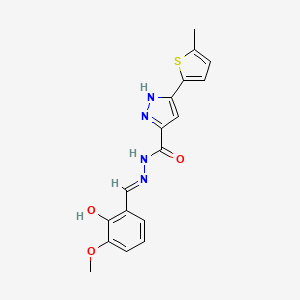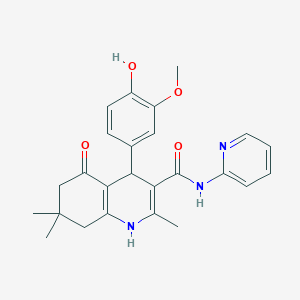![molecular formula C21H17BrFNO3 B11644722 N-(4-bromophenyl)-4-[(3-fluorophenyl)methoxy]-3-methoxybenzamide](/img/structure/B11644722.png)
N-(4-bromophenyl)-4-[(3-fluorophenyl)methoxy]-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-4-[(3-fluorophenyl)methoxy]-3-methoxybenzamide is an organic compound characterized by the presence of bromine, fluorine, and methoxy functional groups attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-4-[(3-fluorophenyl)methoxy]-3-methoxybenzamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoaniline, 3-fluorobenzyl alcohol, and 3-methoxybenzoic acid.
Formation of Intermediate: The first step involves the protection of the amine group in 4-bromoaniline, followed by the reaction with 3-methoxybenzoic acid to form an amide intermediate.
Methoxylation: The intermediate is then subjected to methoxylation using a suitable methoxylating agent like dimethyl sulfate.
Final Coupling: The final step involves the coupling of the methoxylated intermediate with 3-fluorobenzyl alcohol under basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening of reaction conditions to ensure maximum efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine and fluorine substituents, potentially leading to dehalogenation.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Dehalogenated derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
Chemistry
In organic synthesis, N-(4-bromophenyl)-4-[(3-fluorophenyl)methoxy]-3-methoxybenzamide can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate.
Biology
The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structure suggests potential interactions with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties. The presence of bromine and fluorine atoms often enhances the bioactivity and metabolic stability of drug candidates.
Industry
In materials science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which N-(4-bromophenyl)-4-[(3-fluorophenyl)methoxy]-3-methoxybenzamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
- N-(4-chlorophenyl)-4-[(3-fluorophenyl)methoxy]-3-methoxybenzamide
- N-(4-bromophenyl)-4-[(3-chlorophenyl)methoxy]-3-methoxybenzamide
- N-(4-bromophenyl)-4-[(3-fluorophenyl)methoxy]-3-ethoxybenzamide
Uniqueness
N-(4-bromophenyl)-4-[(3-fluorophenyl)methoxy]-3-methoxybenzamide is unique due to the specific combination of bromine, fluorine, and methoxy groups. This combination can influence the compound’s reactivity, biological activity, and physical properties, distinguishing it from similar compounds with different substituents.
Conclusion
This compound is a compound with diverse potential applications in chemistry, biology, medicine, and industry. Its unique structure allows for various chemical reactions and modifications, making it a valuable intermediate in organic synthesis and a promising candidate for further research in multiple scientific fields.
特性
分子式 |
C21H17BrFNO3 |
|---|---|
分子量 |
430.3 g/mol |
IUPAC名 |
N-(4-bromophenyl)-4-[(3-fluorophenyl)methoxy]-3-methoxybenzamide |
InChI |
InChI=1S/C21H17BrFNO3/c1-26-20-12-15(21(25)24-18-8-6-16(22)7-9-18)5-10-19(20)27-13-14-3-2-4-17(23)11-14/h2-12H,13H2,1H3,(H,24,25) |
InChIキー |
FSMWGIQATANHMQ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)Br)OCC3=CC(=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4E,5Z)-5-(3,4-dimethoxybenzylidene)-4-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-2-one](/img/structure/B11644642.png)
![5-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11644653.png)

![ethyl 4-{3-[(E)-(hydroxyimino)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B11644661.png)
![1-Methyl-17-[3-(trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11644662.png)
![Diethyl 5-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11644669.png)
![methyl (2E)-2-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)hydrazinecarboxylate](/img/structure/B11644674.png)
![2-{[(3-Hydroxypropyl)amino]methylidene}-5-(4-methoxyphenyl)cyclohexane-1,3-dione](/img/structure/B11644676.png)
![(6Z)-6-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11644682.png)
![2-[4-(Allyloxy)phenyl]-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11644702.png)

![(2Z)-2-(3-chloro-4,5-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11644716.png)


